

# Application Notes and Protocols for DD-03-171 in Patient-Derived Xenografts

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## Compound of Interest

Compound Name: DD-03-171

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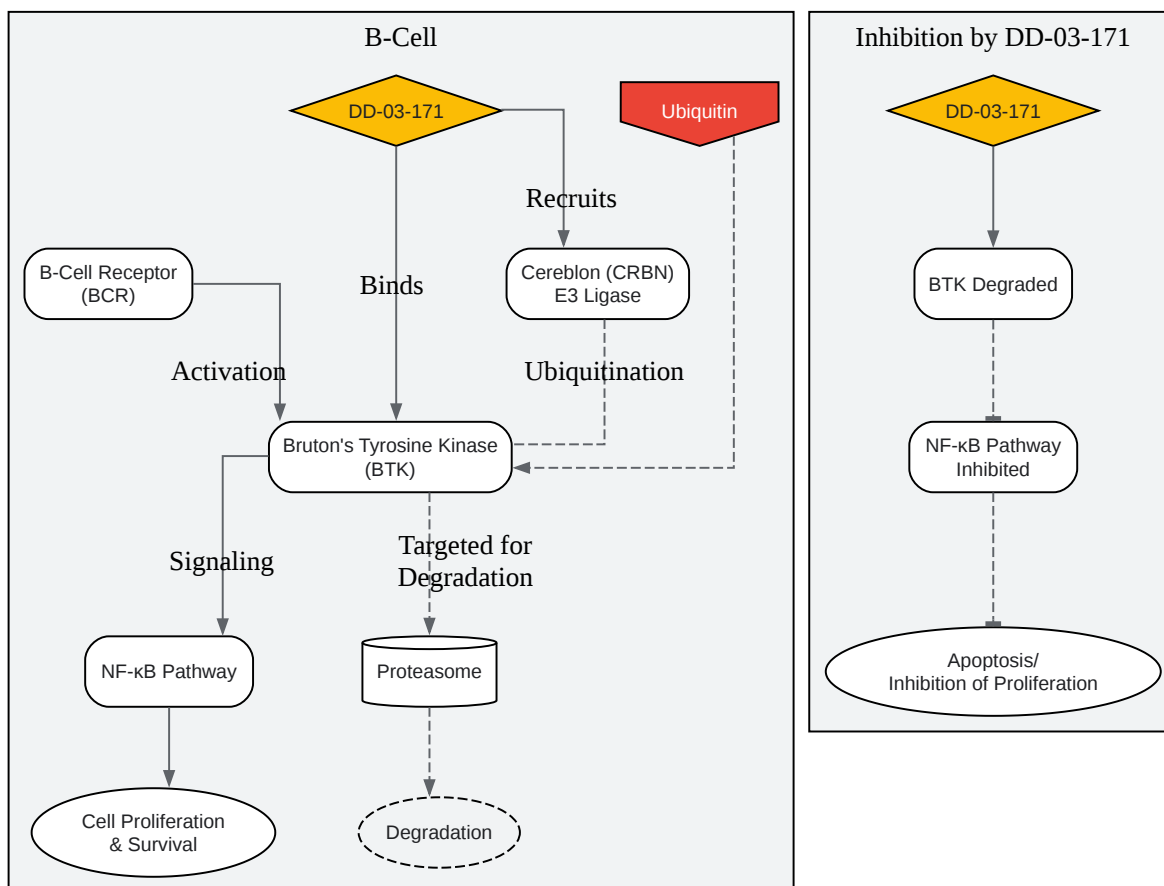
## Introduction

**DD-03-171** is a potent and selective Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of Bruton's tyrosine kinase (BTK).[1][2] It has shown significant promise in preclinical studies, particularly in the context of B-cell malignancies such as mantle cell lymphoma (MCL).[1][3] **DD-03-171** operates by inducing the degradation of not only BTK but also the lymphoid transcription factors IKAROS (IKZF1) and Aiolos (IKZF3), a mechanism described as "triple degradation".[1][3] This multi-targeted approach offers a potential therapeutic strategy to overcome resistance to conventional BTK inhibitors like ibrutinib, including resistance mediated by the C481S mutation.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools for preclinical drug evaluation as they preserve the characteristics of the original tumor.[4][5] This document provides detailed application notes and protocols for the utilization of **DD-03-171** in PDX models of B-cell malignancies.

## Mechanism of Action of DD-03-171

**DD-03-171** is a heterobifunctional molecule composed of a ligand that binds to BTK, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[6][7] This binding facilitates the formation of a ternary complex between BTK, **DD-03-171**, and CRBN, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[2][3][7] This degradation is dependent on both the proteasome and CRBN.[2][3] By degrading BTK, **DD-03-**

**171** effectively suppresses downstream signaling pathways crucial for B-cell proliferation and survival, including the NF- $\kappa$ B pathway.[3][7]



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**Diagram 1:** Mechanism of Action of **DD-03-171**.

## Data Presentation

### In Vitro Activity of DD-03-171

Cell Line	Cancer Type	Parameter	Value	Reference
Mantle Cell Lymphoma (MCL) cells	Mantle Cell Lymphoma	IC50	5.1 nM	[1]
MCL cells	Mantle Cell Lymphoma	ED50	12 nM	[1]
Ramos B cells	Burkitt's Lymphoma	DC50	5.1 nM	[2]
TMD8 cells	Diffuse Large B-cell Lymphoma	BTK Degradation	Effective at 100 nM	[7]
Mino cells	Mantle Cell Lymphoma	BTK Degradation	Effective at 200 nM	[3]

## In Vivo Efficacy of DD-03-171 in a Lymphoma PDX Model

PDX Model	Treatment	Dosage	Outcome	Reference
Lymphoma	DD-03-171	50 mg/kg, i.p., once a day for 3 days	Induced significant degradation of BTK in splenocytes	[1]
DFBL-96069 (MCL)	DD-03-171	Not specified	Reduced tumor burden and extended survival	[3]

## Experimental Protocols

### Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of B-Cell Lymphoma

This protocol outlines the procedure for establishing a B-cell lymphoma PDX model from fresh patient tumor tissue.

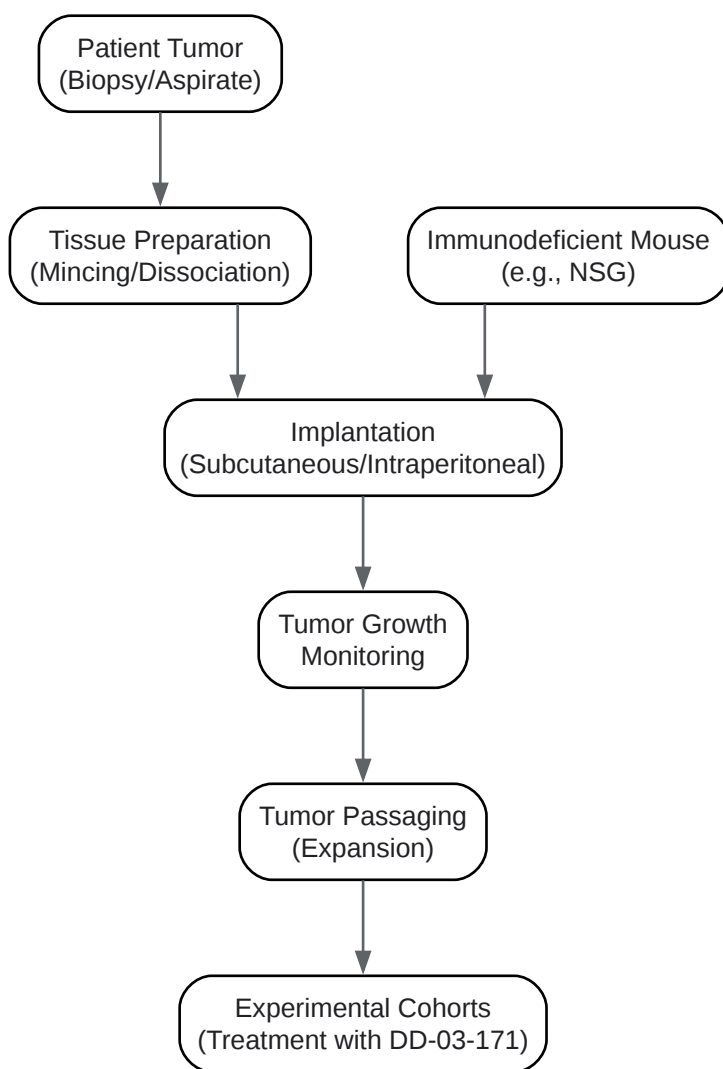
#### Materials:

- Fresh patient tumor tissue (lymph node biopsy or fine-needle aspirate)
- Sterile phosphate-buffered saline (PBS)
- Matrigel® (optional)
- 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG, or NOG)
- Sterile surgical instruments (scalpels, forceps, scissors)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- 70% ethanol
- Sterile petri dishes
- 1 ml syringes with 25-gauge needles

#### Procedure:

- Tissue Collection and Preparation:
  - Collect fresh tumor tissue from the patient under sterile conditions.
  - Place the tissue in a sterile petri dish containing cold PBS.
  - In a biological safety cabinet, mince the tissue into small fragments (approximately 2-3 mm<sup>3</sup>).
  - For cell suspensions, mechanically or enzymatically dissociate the tissue into single cells and wash with PBS.
- Animal Preparation:
  - Anesthetize the immunodeficient mouse using an approved protocol.

- Shave and disinfect the site of implantation (typically the flank or intraperitoneal space) with 70% ethanol.
- Implantation:
  - Subcutaneous Implantation:
    - Make a small incision (approximately 5 mm) in the skin on the flank.
    - Create a subcutaneous pocket using blunt dissection with forceps.
    - (Optional) Mix the tumor fragments or cell suspension with Matrigel®.
    - Implant 1-2 tumor fragments or inject the cell suspension into the pocket.
    - Close the incision with surgical clips or sutures.
  - Intraperitoneal Implantation:
    - Inject the tumor cell suspension directly into the peritoneal cavity using a 1 ml syringe with a 25-gauge needle.
- Post-Implantation Monitoring:
  - Monitor the mice regularly for tumor growth. For subcutaneous models, measure tumor volume using calipers ( $\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$ ).
  - Monitor animal health, including body weight, activity, and signs of distress.
  - Tumors are typically established and ready for passaging or experimental use when they reach a volume of 1000-1500 mm<sup>3</sup>.
- Tumor Passaging:
  - Once tumors reach the desired size, euthanize the mouse.
  - Aseptically resect the tumor, remove any necrotic tissue, and prepare it for implantation into new recipient mice as described above.



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**Diagram 2:** PDX Establishment and Experimental Workflow.

## Protocol 2: Preclinical Efficacy Study of DD-03-171 in an Established Lymphoma PDX Model

This protocol describes a typical in vivo efficacy study of **DD-03-171** in an established B-cell lymphoma PDX model.

Materials:

- Established lymphoma PDX-bearing mice (tumor volume ~100-200 mm<sup>3</sup>)
- DD-03-171**

- Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
- Dosing syringes and needles
- Calipers for tumor measurement
- Analytical balance

#### Procedure:

- Animal Randomization and Grouping:
  - Once tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
  - Groups should include:
    - Vehicle control
    - **DD-03-171** treatment group(s) at various doses
- Drug Formulation and Administration:
  - Prepare a stock solution of **DD-03-171** in a suitable solvent like DMSO.
  - On each dosing day, prepare the final dosing solution by diluting the stock in the appropriate vehicle.
  - Administer **DD-03-171** to the treatment groups via the desired route (e.g., intraperitoneal injection). A reported effective dose is 50 mg/kg daily.<sup>[1]</sup>
  - Administer an equivalent volume of the vehicle solution to the control group.
  - The treatment schedule can vary, for example, daily for 3-5 consecutive days, followed by a break, or continuous daily dosing for several weeks.
- Monitoring and Data Collection:
  - Measure tumor volume with calipers 2-3 times per week.

- Measure mouse body weight 2-3 times per week as an indicator of toxicity.
- Observe the mice for any clinical signs of toxicity.
- The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm<sup>3</sup>) or at a fixed time point.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice.
  - Resect the tumors and measure their final weight.
  - Collect tumor tissue and other organs (e.g., spleen) for pharmacodynamic analysis, such as:
    - Western Blotting: To confirm the degradation of BTK, IKZF1, and IKZF3.
    - Immunohistochemistry (IHC): To assess protein levels and cell proliferation/apoptosis markers in the tumor tissue.
  - Analyze the data to determine the anti-tumor efficacy of **DD-03-171** (e.g., tumor growth inhibition) and assess any treatment-related toxicity.

## Conclusion

**DD-03-171** represents a promising therapeutic agent for B-cell malignancies, with a unique mechanism of action that can overcome resistance to existing therapies. The use of patient-derived xenograft models provides a clinically relevant platform to further evaluate the efficacy and pharmacodynamics of **DD-03-171**. The protocols and data presented in these application notes are intended to guide researchers in designing and executing preclinical studies with this novel BTK degrader.

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